4-Penten-1-yl acetate
Overview
Description
4-Penten-1-yl acetate, also known as 5-acetoxy-1-pentene, is an organic compound with the molecular formula C7H12O2. It is a colorless to almost colorless liquid with a fruity aroma. This compound is commonly used as a flavoring agent due to its pleasant odor and taste .
Mechanism of Action
Target of Action
This compound, also known as 4-Pentenyl acetate, is an acetate ester of pent-4-en-1-ol
Mode of Action
As an acetate ester, it may undergo hydrolysis in the body to produce acetic acid and pent-4-en-1-ol . The resulting compounds could interact with various biological targets, leading to different physiological effects. More research is required to elucidate these interactions.
Pharmacokinetics
As a lipophilic compound, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. It may be metabolized by esterases or other enzymes to produce acetic acid and pent-4-en-1-ol . The excretion pathway is unknown and would require further investigation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 4-Penten-1-yl acetate For instance, the rate of its hydrolysis to acetic acid and pent-4-en-1-ol could be affected by pH and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Penten-1-yl acetate can be synthesized through the esterification of 4-penten-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of 4-pentenyl acetate may involve continuous esterification processes where 4-penten-1-ol and acetic acid are fed into a reactor with a catalyst. The product is then purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Penten-1-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pentenyl acetate oxide.
Reduction: Reduction reactions can convert it back to 4-penten-1-ol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: 4-Penten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Penten-1-yl acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme activity.
Medicine: Research explores its potential as a precursor for pharmacologically active compounds.
Industry: It is utilized in the flavor and fragrance industry for its pleasant aroma and taste.
Comparison with Similar Compounds
4-Penten-1-ol: The alcohol precursor to 4-pentenyl acetate.
Pentyl acetate: Another ester with a similar structure but without the double bond.
3-Pentenyl acetate: A positional isomer with the double bond at a different location.
Uniqueness: 4-Penten-1-yl acetate is unique due to its specific structure, which includes a double bond in the pentenyl chain. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs. Its fruity aroma and flavor also make it particularly valuable in the flavor and fragrance industry .
Properties
IUPAC Name |
pent-4-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHDNIMNOMRZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166292 | |
Record name | 4-Pentenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear and colourless liquid; fruity aroma | |
Record name | 4-Pentenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in most non-polar solvents, soluble (in ethanol) | |
Record name | 4-Pentenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.906-0.916 | |
Record name | 4-Pentenyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1279/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1576-85-8 | |
Record name | 4-Penten-1-yl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1576-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pentenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-4-ene-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PENTENYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4SIF0MABV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Pentenyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032460 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the aroma profile of 4-Pentenyl acetate and in which fruits is it found?
A1: 4-Pentenyl acetate, also known as 4-Penten-1-yl acetate, contributes to a fruity, tropical aroma. It is a key volatile compound found in mangaba (Hancornia speciosa Gomes), a tropical fruit native to Brazil. [, ] In mangaba puree, 4-Pentenyl acetate is one of the three most abundant esters, playing a significant role in the fruit's overall aroma. []
Q2: Are there other fruits or natural sources where 4-Pentenyl acetate is a significant aroma compound?
A2: While the provided research focuses on mangaba, 4-Pentenyl acetate is also found in propolis from China. [] In Chinese propolis, it contributes 9.04% of the volatile profile, although it is not the dominant compound in this case. []
Q3: Has the reaction rate of 4-Pentenyl acetate with hydroxyl radicals been studied in the context of atmospheric chemistry?
A4: Yes, the reaction rate of 4-Pentenyl acetate with hydroxyl (OH) radicals has been measured in simulated atmospheric conditions. [, ] The rate constant was determined to be 4.34 ± 0.385 x 10^-11 cm3 molecule-1 s-1. [, ] This information helps understand the fate and persistence of this compound in the atmosphere.
Q4: Are there any known applications of 4-Pentenyl acetate in bioorganic chemistry?
A5: While not directly mentioned in the provided research, 4-Pentenyl acetate serves as a starting material in the synthesis of (R)-(+)-Paraconic acid. [] The synthesis involves an asymmetric hydrolysis step catalyzed by Lipase MY. [] This highlights the potential use of 4-Pentenyl acetate as a building block in organic synthesis, particularly for chiral molecules.
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